Etilamfetamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethyl-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBTZBOJTFIRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
457-87-4 (Parent) | |
| Record name | Etilamfetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001858475 | |
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DSSTOX Substance ID |
DTXSID90936445 | |
| Record name | N-Ethyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16105-78-5, 1858-47-5 | |
| Record name | Ethylamphetamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16105-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Etilamfetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001858475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, p-ethyl-alpha-methyl-, hydrochloride, (+-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016105785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, hydrochloride | |
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| Record name | Benzeneethanamine, hydrochloride | |
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| Record name | N-Ethyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
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| Record name | (±)-N-ethyl-α-methylphenethylamine hydrochloride | |
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| Record name | ETILAMFETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD9V2BK5GY | |
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Historical Trajectories and Research Paradigms of Etilamfetamine Hydrochloride
Early Scientific Inception and Initial Characterization
Etilamfetamine, also known as N-ethylamphetamine, was first synthesized in the early 20th century. wikipedia.orghmdb.ca It is structurally an N-substituted amphetamine, featuring an ethyl group attached to the nitrogen atom of the amphetamine backbone. hmdb.cancats.io This modification distinguishes it from its more widely known counterparts, amphetamine and methamphetamine. wikipedia.orghmdb.ca The hydrochloride salt form of the compound, etilamfetamine hydrochloride, facilitates its handling and formulation for research purposes.
Initial characterization of this compound established it as a central nervous system stimulant. ncats.io Early research focused on its fundamental chemical properties and its pharmacological classification within the amphetamine family. hmdb.cadrugbank.com These foundational studies laid the groundwork for understanding its mechanism of action, which is primarily as a dopamine-releasing agent. hmdb.cancats.io
Table 1: Chemical and Physical Properties of Etilamfetamine
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-1-phenylpropan-2-amine |
| Chemical Formula | C11H17N |
| Molar Mass | 163.264 g·mol−1 |
Source: wikipedia.org
Evolution of Research Focus: From Historical Uses to Modern Academic Inquiry
The trajectory of etilamfetamine research has shifted significantly over the decades. In the 1950s, its properties as an anorectic, or appetite suppressant, led to its clinical use under brand names such as Apetinil and Adiparthrol. wikipedia.orghmdb.ca However, its use was not as widespread as other amphetamines, and it was largely discontinued (B1498344) with the advent of newer drugs. wikipedia.orghmdb.ca
Modern academic inquiry into this compound is less focused on its therapeutic applications and more on its role as a research chemical to understand the structure-activity relationships of amphetamine-type stimulants (ATS). wikipedia.orgunodc.org Researchers utilize it in studies to investigate the effects of N-alkylation on the potency and mechanism of action of amphetamines. wikipedia.org It has also been identified in the context of "designer drugs," prompting its inclusion in toxicological screenings and forensic analyses. ncats.io
Comparative Analysis with Allied Amphetamine-Type Stimulants in Historical Research
Historically, research has often compared etilamfetamine to other amphetamine-type stimulants to elucidate the impact of its unique chemical structure. The presence of the N-ethyl group in etilamfetamine, as opposed to the N-methyl group in methamphetamine or the unsubstituted amine in amphetamine, results in a lower potency. wikipedia.org Studies have demonstrated that the potency of N-alkylated amphetamines as dopamine (B1211576) releasing agents decreases as the length of the N-alkyl chain increases. wikipedia.org
Table 2: Comparative Potency of N-Alkylated Amphetamines as Dopamine Releasing Agents
| Compound | Relative Potency |
|---|---|
| Amphetamine | > |
| Methamphetamine | > |
| Etilamfetamine | > |
| Propylamphetamine | > |
| Butylamphetamine | Inactive as a releaser |
Source: wikipedia.org
Synthetic Pathways and Precursor Research of Etilamfetamine Hydrochloride
Established Laboratory Synthesis Methodologies for N-Substituted Amphetamines
The synthesis of N-substituted amphetamines, including etilamfetamine, is well-documented in scientific literature, employing several established methodologies. These methods primarily focus on the formation of the amine group and its subsequent alkylation or the direct introduction of the N-substituted amine.
A prevalent method is reductive amination (also known as reductive alkylation). nih.govunodc.org This process typically involves the reaction of a ketone precursor, such as 1-phenyl-2-propanone (P2P), with an appropriate amine, in this case, ethylamine (B1201723). The reaction forms an intermediate imine, which is then reduced to the final amine product, N-ethylamphetamine. The reduction can be achieved using various reducing agents, including sodium cyanoborohydride or through catalytic hydrogenation. nih.govunodc.org
The Leuckart reaction is another historically significant and widely studied method for producing amphetamines. unodc.orgresearchgate.net To synthesize etilamfetamine via this route, 1-phenyl-2-propanone (P2P) is heated with N-ethylformamide or a mixture of ethylamine and formic acid. This reaction produces an N-formyl intermediate, N-formyl-N-ethylamphetamine. This intermediate is subsequently hydrolyzed, typically using hydrochloric acid, to yield the final product, etilamfetamine. unodc.orgwikipedia.org The final step involves basification, isolation, and purification, often culminating in the precipitation of the hydrochloride salt. unodc.org
Other synthetic strategies have also been explored. One such method involves starting with phenylpropanolamine derivatives. google.com This process can include the acylation of a phenylpropanolamine salt followed by hydrogenation to yield the corresponding amphetamine. google.com Additionally, methods like aminomercuration-demercuration have been reported for the one-step synthesis of N-substituted α-methylphenethylamines. acs.org
Table 1: Comparison of Primary Synthesis Methodologies for Etilamfetamine
| Methodology | Key Precursor | Primary Reagents | Intermediate Product | Key Features |
|---|---|---|---|---|
| Reductive Amination | 1-Phenyl-2-propanone (P2P) | Ethylamine, Reducing Agent (e.g., NaBH3CN, H2/catalyst) | Schiff base (Imine) | Versatile; reduction agent choice is critical. nih.govunodc.org |
| Leuckart Reaction | 1-Phenyl-2-propanone (P2P) | N-ethylformamide or Ethylamine/Formic acid, HCl | N-formyl-N-ethylamphetamine | One of the most common non-metal reduction methods; produces characteristic impurities. unodc.orgresearchgate.netwikipedia.org |
| From Phenylpropanolamine | Norephedrine | Acylating agent, Catalyst (e.g., Palladium on carbon) | O-acylated phenylpropanolamine | Utilizes readily available pharmaceutical precursors. google.com |
Precursor Chemistry and Synthetic Route Analysis
The choice of synthetic route for etilamfetamine is heavily influenced by the availability of precursor chemicals. unodc.org A precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.org The central precursor for most amphetamine syntheses, including etilamfetamine, is 1-phenyl-2-propanone (P2P) , also known as benzyl (B1604629) methyl ketone (BMK). unodc.orgresearchgate.net
The synthesis of P2P itself can be accomplished through various routes, starting from non-controlled chemicals. unodc.org A common pathway involves the use of phenylacetic acid and acetic anhydride (B1165640). researchgate.netucc.ie The increasing control over traditional precursors has led to the use of alternative starting materials, sometimes referred to as "pre-precursors," such as alpha-phenylacetoacetonitrile (APAAN) and methyl α-acetylphenylacetate (MAPA), which can be converted to P2P. europa.eunih.gov
Once P2P is obtained, the synthetic route to etilamfetamine diverges based on the chosen methodology, as described in the previous section. The key distinguishing reagent is the amine source. While the synthesis of amphetamine uses ammonia (B1221849) and methamphetamine uses methylamine, the production of etilamfetamine specifically requires ethylamine . unodc.org
The analysis of synthetic routes is a critical aspect of forensic chemistry, as the chosen pathway and precursors leave a chemical signature in the final product. nih.gov For instance, the use of safrole or piperonal (B3395001) as starting materials is characteristic of the synthesis of ring-substituted amphetamines like MDMA or MDEA, but not typically for etilamfetamine. wikipedia.orgpsu.edu
Table 2: Key Precursors in Etilamfetamine Synthesis
| Precursor Type | Compound Name | Role in Synthesis | Common Starting Materials |
|---|---|---|---|
| Primary Precursor | 1-Phenyl-2-propanone (P2P) | Ketone backbone for reaction with amine. unodc.org | Phenylacetic acid, APAAN, MAPA. researchgate.netnih.gov |
| Amine Source | Ethylamine | Provides the N-ethyl group. unodc.org | N/A |
| Leuckart Reagent | N-ethylformamide | Combined source of ethylamine and formyl group. unodc.org | N/A |
| "Pre-precursors" | Phenylacetic acid | Starting material for P2P synthesis. researchgate.net | Toluene, Benzyl chloride |
| alpha-Phenylacetoacetonitrile (APAAN) | Alternative starting material for P2P. europa.eu | Benzyl cyanide |
Impurity Profiling and By-product Formation in Synthetic Schemes
Every synthetic chemical process results in the formation of impurities, which can include unreacted starting materials, intermediates, and by-products from side reactions. mt.com The analysis of these impurities, known as impurity profiling, provides vital information about the synthetic route employed. researchgate.netnih.gov
Different synthetic pathways for etilamfetamine produce distinct impurity profiles. The Leuckart reaction , for example, is known to generate several route-specific impurities. unodc.org The most prominent of these is the unhydrolyzed intermediate, N-formyl-N-ethylamphetamine , which can be carried over into the final product. unodc.org Another characteristic by-product of the Leuckart synthesis of amphetamines is 4-methyl-5-phenylpyrimidine. unodc.org
In contrast, reductive amination routes may produce different sets of by-products. The specific impurities can depend on the reducing agent used and the reaction conditions. The study of by-products from the synthesis of related compounds like MDMA has identified compounds such as 1,3-bis(3,4-methylenedioxyphenyl)-2-propanamine, which arise from side reactions. nih.gov Analogous dimeric impurities could potentially form during etilamfetamine synthesis.
The starting materials themselves can also introduce specific impurities. For example, if P2P is synthesized from phenylacetic acid, impurities related to that specific reaction, such as dibenzylketone, might be present. ucc.ie Similarly, if pre-precursors like MAPA are used, they can lead to unique impurities, such as methyl ester equivalents of known by-products, or even transesterified compounds if an alcohol solvent is used. nih.gov This detailed analysis allows for the potential identification of the specific chemicals and methods used in a synthesis. mt.com
Enantiomeric Synthesis and Stereochemical Control in Research
Etilamfetamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-etilamfetamine and (R)-etilamfetamine. nih.gov These enantiomers can exhibit different pharmacological properties. nih.govgoogle.com Consequently, methods for their separation and stereospecific synthesis are of significant research interest.
Most common synthetic routes, such as the Leuckart reaction or reductive amination starting from the achiral precursor P2P, produce a racemic mixture (a 1:1 ratio of both enantiomers) in the absence of a chiral influence. chemistryviews.org
Achieving stereochemical control to produce a single enantiomer can be accomplished in several ways:
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. One method is to react the racemic amine with a pure chiral acid to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. Another approach uses chiral chromatography, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. google.comresearchgate.net
Asymmetric Synthesis: This involves creating the desired enantiomer directly.
Chiral Precursors: One strategy is to start with a chiral precursor. For example, the synthesis of methamphetamine often uses the naturally occurring chiral compounds l-ephedrine or d-pseudoephedrine to produce the highly active (S)-methamphetamine. unodc.org A similar approach could theoretically be applied using chiral phenylpropanolamine derivatives.
Chiral Catalysts/Reagents: A more sophisticated approach involves using chiral catalysts or reagents during the reaction to guide the formation of one enantiomer over the other. A patented process describes the stereospecific synthesis of dex-N-ethylamphetamine ((S)-N-ethylamphetamine) using a cuprate (B13416276) addition reaction with a chiral aziridine (B145994) phosphoramidate (B1195095) intermediate. google.comgoogle.com This method allows for high selectivity and control over the final stereochemistry. google.comgoogle.com
The analysis of enantiomeric composition is crucial and is often performed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral derivatizing agent, such as trifluoroacetyl-prolyl chloride (TFAP), or a chiral column. google.comresearchgate.net
Table 3: Methods for Stereochemical Control
| Approach | Method | Description | Example/Application |
|---|---|---|---|
| Chiral Resolution | Diastereomeric Salt Formation | Racemic base is reacted with a chiral acid; resulting salts are separated by crystallization. | Standard chemical separation technique. |
| Chiral Chromatography | Enantiomers are separated on a column with a chiral stationary phase (e.g., cyclodextrin-based). google.com | Analytical determination of enantiomeric ratio in a sample. researchgate.net | |
| Asymmetric Synthesis | Chiral Precursor | A starting material that is already enantiomerically pure directs the stereochemistry of the product. | Use of ephedrine/pseudoephedrine for methamphetamine synthesis. unodc.org |
| Chiral Auxiliary/Reagent | A chiral molecule is temporarily incorporated to direct a stereoselective reaction and is later removed. | Synthesis via chiral aziridine phosphoramidates. google.comgoogle.com |
Advanced Pharmacological Investigations of Etilamfetamine Hydrochloride
Neurotransmitter System Interactions: Dopaminergic and Noradrenergic Modulations
Etilamfetamine primarily exerts its effects by modulating dopaminergic and noradrenergic neurotransmitter systems. ontosight.ai It functions as a releasing agent for both dopamine (B1211576) and norepinephrine (B1679862), leading to increased extracellular concentrations of these neurotransmitters in the brain. wikipedia.orgontosight.ai This action is believed to underlie the stimulant effects associated with the compound. ontosight.ai
Specifically, the dextrorotatory enantiomer, dextroethylamphetamine, has been shown to be a potent norepinephrine-dopamine releasing agent (NDRA) with weaker effects on the serotonin (B10506) system. wikipedia.org In vitro studies using rat brain synaptosomes have demonstrated its efficacy in inducing the release of these monoamines. wikipedia.org The mechanism involves interaction with the respective transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgdrugbank.comnih.gov By acting on these transporters, etilamfetamine not only promotes the release of dopamine and norepinephrine but also inhibits their reuptake, further prolonging their presence in the synaptic cleft. wikipedia.org The interactions with these transporters are crucial to its pharmacological profile as a central nervous system stimulant. ontosight.ai
Receptor Binding Kinetics and Efficacy Studies (In Vitro/Preclinical Models)
In vitro studies have been instrumental in characterizing the receptor binding kinetics and efficacy of etilamfetamine. These studies, often utilizing competitive binding assays and functional assays in cell cultures or isolated tissues, provide quantitative measures of a drug's interaction with its molecular targets. nih.govnih.gov
For etilamfetamine, in vitro research has established it as a potent dopamine releasing agent. wikipedia.orgncats.io One key metric from these studies is the half-maximal effective concentration (EC₅₀), which indicates the concentration of a drug that elicits a half-maximal response. For etilamfetamine, the EC₅₀ for dopamine release has been reported as 88.5 nM. wikipedia.org
The dextrorotatory enantiomer, dextroethylamphetamine, has been studied more extensively, with reported EC₅₀ values for the release of norepinephrine, dopamine, and serotonin being 44.1 nM, 28.8 nM, and 333 nM, respectively. wikipedia.org These values highlight its greater potency for dopamine and norepinephrine release compared to serotonin. The binding affinity (Ki) of etilamfetamine at the serotonin receptor has been noted as 95 nM. cmtsport.com Such in vitro data are crucial for understanding the compound's mechanism of action at the molecular level before proceeding to more complex in vivo preclinical models. universiteitleiden.nl
Structure-Activity Relationships (SAR) within N-Substituted Phenethylamines
The pharmacological properties of phenethylamines, including etilamfetamine, are significantly influenced by their chemical structure. wikipedia.org Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure alter its biological activity, providing insights for the design of new compounds with specific pharmacological profiles. nih.gov
Impact of N-Alkyl Chain Length on Potency and Selectivity
Within the N-substituted phenethylamine (B48288) class, the length of the N-alkyl chain plays a critical role in determining the potency and selectivity of the compound as a monoamine releasing agent. wikipedia.org Research has consistently shown that the potency of these compounds as dopamine releasing agents and reuptake inhibitors decreases as the length of the N-alkyl chain increases. wikipedia.org
The general order of potency for N-alkylated amphetamines is as follows: amphetamine (unsubstituted at the nitrogen) > methamphetamine (N-methyl) > ethylamphetamine (N-ethyl) > propylamphetamine (N-propyl) > butylamphetamine (N-butyl). wikipedia.org While propylamphetamine acts as a weak dopamine reuptake inhibitor rather than a releaser, butylamphetamine is essentially inactive as a dopamine releaser or reuptake inhibitor. wikipedia.org This trend highlights the sensitivity of the dopamine transporter to the size of the N-alkyl substituent.
Stereochemical Influences on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another crucial determinant of the pharmacological profile of N-alkylamphetamines. nih.gov Amphetamine and its derivatives have a chiral center at the alpha-carbon, leading to two stereoisomers (enantiomers): a dextrorotatory (+) or (S)-isomer and a levorotatory (-) or (R)-isomer. ontosight.aiontosight.ai
In the case of ethylamphetamine, the urinary excretion and metabolism have been shown to be dependent on the stereoisomer. researchgate.net Studies in humans have indicated that the (+)-isomer is metabolized more rapidly and to a greater extent than the (-)-isomer, which is largely excreted unchanged. researchgate.net This stereoselective metabolism influences the duration and intensity of the pharmacological effects. The specific stereochemistry of an enantiomer can significantly alter its interaction with neurotransmitter transporters and receptors. ontosight.ainih.gov
Comparative Preclinical Pharmacology with Amphetamine Analogs
Comparing the preclinical pharmacology of etilamfetamine with its structural analogs provides a broader understanding of its relative potency and effects. Etilamfetamine is structurally analogous to methamphetamine, with an ethyl group replacing the methyl group on the nitrogen atom. hmdb.ca
In terms of potency, etilamfetamine is considered less potent than amphetamine and methamphetamine. hmdb.ca As established in SAR studies, the addition of the ethyl group on the nitrogen atom reduces its activity as a dopamine releasing agent compared to the methyl group in methamphetamine or the unsubstituted amine in amphetamine. wikipedia.org
While etilamfetamine is a potent dopamine releasing agent, its effects are generally considered to be less pronounced than those of amphetamine and methamphetamine at equivalent doses. hmdb.ca The table below provides a comparative overview of the EC₅₀ values for monoamine release for dextroethylamphetamine and its parent compound, dextroamphetamine.
| Compound | Norepinephrine Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |
| Dextroethylamphetamine | 44.1 | 28.8 | 333 |
| Dextroamphetamine | ~4.4 | ~8.8 | Not specified |
Note: The EC₅₀ values for dextroamphetamine are approximated based on the statement that ethylamphetamine is about 10-fold less potent. wikipedia.org The assays were conducted in rat brain synaptosomes, and human potencies may differ. wikipedia.org
This comparative data underscores the nuanced differences in the pharmacological profiles of closely related amphetamine analogs, which are primarily driven by subtle structural modifications.
Mechanistic Metabolism and Pharmacokinetics Research of Etilamfetamine Hydrochloride
Identification and Characterization of Primary Metabolites, notably Amphetamine
The primary and most well-characterized metabolite of etilamfetamine is amphetamine. wikipedia.orgnih.govwikiwand.com Following administration, etilamfetamine undergoes metabolic processes that result in the formation of this active compound. Research has demonstrated that a significant portion of etilamfetamine is converted to amphetamine, which is then detectable in urine.
| Parent Compound | Primary Metabolite | Percentage of Dose Excreted as Metabolite (in 24hr urine) |
| Etilamfetamine | Amphetamine | 5-18% wikipedia.orgwikiwand.com |
In Vitro and In Vivo Metabolic Pathways: N-Dealkylation and Other Biotransformations
The metabolism of etilamfetamine primarily occurs in the liver and involves several biotransformation pathways, with N-dealkylation being the most prominent. wikipedia.orgwikiwand.com This process is a phase I metabolic reaction.
N-Dealkylation: This is the key in vivo metabolic pathway for etilamfetamine. wikipedia.orgwikiwand.comresearchgate.net It involves the removal of the N-ethyl group from the etilamfetamine molecule. This enzymatic cleavage directly yields amphetamine as the major metabolite. wikipedia.orgwikiwand.com The general principle of N-dealkylation is a common metabolic route for many N-alkyl substituted amphetamines. ru.nl
Other Biotransformations: While N-dealkylation is the principal pathway identified for etilamfetamine, research on structurally similar amphetamines suggests that other biotransformations could potentially occur. For related compounds, pathways such as hydroxylation (the addition of a hydroxyl group) to the phenyl ring have been observed. researchgate.netnih.gov For instance, methamphetamine, a close analogue, is metabolized to para-hydroxymethamphetamine (p-OHMA) in addition to being demethylated to amphetamine. nih.gov However, specific studies detailing other biotransformations, such as hydroxylation or conjugation (phase II reactions), for etilamfetamine itself are not extensively documented in the reviewed literature. In vitro studies using human liver microsomes are standard for elucidating such metabolic pathways, but specific results for etilamfetamine are not widely reported. mdpi.com
| Metabolic Pathway | Description | Resulting Product | Evidence Level |
| N-Dealkylation | Removal of the ethyl group from the nitrogen atom. | Amphetamine | Documented in vivo wikipedia.orgwikiwand.com |
| Hepatic Metabolism | Primary site of biotransformation. | Metabolites including amphetamine. | Stated in literature wikipedia.orgwikiwand.com |
Factors Influencing Metabolic Rates and Excretion Patterns (e.g., Urinary pH, Diuretics)
The excretion of etilamfetamine and its primary metabolite, amphetamine, is significantly influenced by physiological factors, most notably urinary pH. nih.govsigmaaldrich.com As basic compounds, their rate of elimination via the kidneys can be altered by changes in the acidity or alkalinity of urine. ksumsc.comubi.pt
Urinary pH: The excretion of both etilamfetamine and amphetamine is affected by urinary pH. nih.gov Under acidic urine conditions, these basic compounds become more ionized. This increased ionization reduces their reabsorption from the renal tubules back into the bloodstream, thereby enhancing their renal clearance and excretion. nih.govksumsc.com Conversely, alkaline urine leads to a higher proportion of the non-ionized form, which is more readily reabsorbed, thus decreasing the rate of excretion and prolonging the drug's half-life. researchgate.net Studies have shown that after oral administration of etilamfetamine, the proportion excreted unchanged over 72 hours can range widely from 22.2% to 54.4%, a variation that can be attributed in part to differences in urinary pH. nih.gov
Diuretics: The co-administration of certain diuretics can also alter the excretion pattern of etilamfetamine. This effect is often linked to the diuretic's impact on urinary pH or urine flow rate.
Acetazolamide: This diuretic can lead to a decrease in etilamfetamine excretion for up to a day and can even suppress its concentration below the detection limit for several hours post-dosing. nih.gov
Clofenamide: Its effect on etilamfetamine excretion is generally less pronounced than that of acetazolamide, though it can suppress excretion for a period. nih.gov
Furosemide: This diuretic was found to reduce etilamfetamine concentrations in urine by a factor of 4 to 5, primarily through its diuretic effect which increases urine volume. nih.gov
| Factor | Effect on Etilamfetamine Excretion | Mechanism |
| Acidic Urinary pH | Increased Excretion | Increased ionization of the basic drug, leading to reduced renal tubular reabsorption. nih.govksumsc.com |
| Alkaline Urinary pH | Decreased Excretion | Increased proportion of the non-ionized form, leading to enhanced renal tubular reabsorption. researchgate.net |
| Acetazolamide (Diuretic) | Decreased Excretion | Alters urinary pH, leading to suppressed excretion for an extended period. nih.gov |
| Furosemide (Diuretic) | Dilution of Urine Concentration | Reduces urinary concentration through increased urine output. nih.gov |
Research Gaps in Human Metabolic Profiling and Tissue Distribution Studies
Despite the identification of its primary metabolic pathway, there remain significant gaps in the comprehensive understanding of etilamfetamine's metabolic fate and distribution within the human body.
Tissue Distribution Studies: There is a notable lack of data regarding the distribution of etilamfetamine and its metabolites into various tissues and organs in humans. ontosight.ai Predicting tissue concentrations from plasma levels is often unreliable, and direct studies in humans are methodologically and ethically challenging. nih.gov While animal studies can provide some insights, species differences in metabolism and distribution can be significant. frontiersin.org Non-invasive techniques like positron emission tomography (PET), which have been used to study the distribution of other drugs in the human brain and body, have not been applied to etilamfetamine. nih.gov Understanding tissue distribution is critical for fully comprehending its pharmacodynamics and potential for organ-specific toxicity.
Sophisticated Analytical Methodologies in Etilamfetamine Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of etilamfetamine, enabling its separation from other substances and subsequent quantification. The choice of chromatographic method often depends on the sample matrix and the specific research question.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of etilamfetamine, particularly when coupled with sensitive detectors. nih.gov For non-volatile or thermally unstable compounds, HPLC offers a significant advantage over gas chromatography. irb.hr Methods have been developed for the separation and quantitation of amphetamine and its metabolites using reversed-phase HPLC. nih.gov One such method employed a Hypersil ODS RP-18 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer, coupled with electrochemical detection. nih.gov To enhance detectability, pre-column derivatization can be performed. nih.govnih.gov For instance, the use of 9-fluorenylmethyl chloroformate (FMOC) as a derivatizing agent allows for highly sensitive fluorescence detection. nih.gov More advanced systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (e.g., Q-Orbitrap), provide rapid, high-sensitivity, and high-throughput screening for new psychoactive substances like etilamfetamine in complex matrices such as food products. patsnap.com
Table 1: Example HPLC Method Parameters for Amphetamine Analysis
| Parameter | Condition | Source |
| Technique | HPLC with Electrochemical Detection | nih.gov |
| Column | 5 µm Hypersil ODS RP-18, 15 cm | nih.gov |
| Mobile Phase | Methanol-NaH₂PO₄ buffer (50 mM, pH 5.5) (30:70 v/v) with triethylamine (B128534) (0.5% v/v) | nih.gov |
| Detection | Porous graphite (B72142) electrode at +0.6 V | nih.gov |
| Derivatization | Pre-column with 2,5-dihydroxybenzaldehyde | nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) Derivatization Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and toxicological analysis. However, due to the polar nature of the amine group in etilamfetamine, direct analysis by GC is often problematic, leading to poor peak shape and interaction with the chromatographic system. nih.govgcms.cz Chemical derivatization is therefore a mandatory step to improve the volatility and thermal stability of the analyte. gcms.czjfda-online.com
Acylation is the most common derivatization strategy for amphetamines. nih.gov This involves reacting the analyte with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents convert the polar amine into a less polar, more volatile amide derivative, which exhibits excellent chromatographic behavior. nih.govgcms.cz A comparative study on derivatizing agents for amphetamines in oral fluid found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov The resulting derivatives also produce characteristic mass spectra with high molecular weight fragments that are useful for identification and quantification. gcms.cz
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amphetamines
| Reagent | Abbreviation | Analyte Functional Group | Benefits | Source |
| Heptafluorobutyric Anhydride | HFBA | Primary/Secondary Amines, Alcohols, Phenols | Improves volatility, creates unique fragments for MS | nih.govjfda-online.com |
| Pentafluoropropionic Anhydride | PFPA | Primary/Secondary Amines, Alcohols, Phenols | Improves volatility, offers high sensitivity | nih.gov |
| Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amines, Alcohols, Phenols | Improves volatility, commonly used | patsnap.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly prevalent technique in forensic toxicology due to its high sensitivity, specificity, and accuracy. lcms.cz It often requires less rigorous sample preparation compared to GC-MS, as derivatization is typically not necessary. lcms.cz This allows for "dilute and shoot" methods, especially for urine analysis, though this can lead to matrix effects that compromise sensitivity. lcms.cz
For comprehensive profiling and high-sensitivity quantification, LC-MS/MS is unparalleled. The technique allows for the simultaneous analysis of multiple compounds in a single run. lcms.cz For example, a method was developed to quantify thirteen amphetamines, phentermine, and designer stimulants in a 9-minute run time. lcms.cz The use of advanced sample preparation techniques like online Solid-Phase Extraction (SPE) coupled directly to the LC-MS/MS system can effectively remove matrix interferences, significantly enhancing detection limits and reproducibility. lcms.cz High-resolution mass spectrometry systems, such as UHPLC-Q/Orbitrap, enable non-targeted screening, which is invaluable for identifying unknown psychoactive substances in diverse samples. patsnap.com
Spectroscopic and Spectrometric Characterization Methods
Beyond chromatography, spectroscopic and spectrometric methods are essential for the definitive structural confirmation of etilamfetamine hydrochloride. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy are primary tools for this purpose. researchgate.net
The mass spectrum of etilamfetamine, typically obtained from GC-MS analysis after electron ionization (EI), provides a unique fragmentation pattern that serves as a chemical fingerprint. For N-ethylamphetamine, the mass spectrum shows characteristic fragments, including a base peak at an m/z (mass-to-charge ratio) of 72. nih.govswgdrug.org Other significant fragments are observed at m/z values of 91, 117, and 148. swgdrug.org
FTIR spectroscopy provides information about the functional groups present in the molecule. The infrared spectrum of this compound displays absorbance patterns consistent with a secondary amine salt (HCl ion-pair) and a substituted aromatic ring, confirming key structural features. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules, including etilamfetamine. hyphadiscovery.com Proton (¹H) NMR spectra provide detailed information about the chemical environment of hydrogen atoms in the molecule. nanalysis.com The ¹H-NMR spectrum of N-ethylamphetamine HCl shows distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, as well as the aliphatic protons of the propyl chain and the N-ethyl group. swgdrug.org For complete structural assignment, a suite of NMR experiments, including COSY, HSQC, and HMBC, can be employed to establish through-bond connectivities. hyphadiscovery.com
Etilamfetamine is a chiral compound, existing as two enantiomers (R and S isomers). While enantiomers have identical NMR spectra under normal conditions, their differentiation is crucial as they can have different pharmacological effects. libretexts.orgcuny.edu NMR can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). libretexts.orgnih.gov The CSA interacts with the enantiomers to form transient diastereomeric complexes, which are distinguishable by NMR. libretexts.org This results in separate signals for each enantiomer, and the ratio of their integration values can be used to calculate the enantiomeric excess (ee) of the sample. psu.edu Alternatively, the amine can be reacted with a chiral derivatizing agent to form stable diastereomers that can be resolved and quantified by NMR. cuny.edunih.gov
Advanced Sample Preparation Strategies for Diverse Research Matrices
The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest while removing interfering components from the sample matrix. nih.gov Research on etilamfetamine involves diverse and often complex matrices like urine, oral fluid, hair, and food products. patsnap.comnih.govjapsonline.com
Solid-Phase Extraction (SPE) is a widely used technique that has largely replaced traditional liquid-liquid extraction (LLE) due to its higher efficiency, selectivity, and reduced use of organic solvents. irb.hr For the analysis of amphetamines in urine, online SPE coupled with LC-MS/MS provides an automated and highly effective cleanup, reducing ion suppression caused by the urine matrix. lcms.cz
For more complex solid matrices like hair, Matrix Solid-Phase Dispersion (MSPD) offers an integrated approach that combines matrix disruption, cleanup, and even derivatization into a single, rapid procedure. nih.gov In this method, the hair sample is blended with a solid-phase sorbent (e.g., C18), which disrupts the matrix and disperses the sample over the sorbent surface, after which the analytes can be eluted or derivatized in place. nih.gov
Other advanced and miniaturized techniques include stir bar sorptive extraction (SBSE) and liquid-phase microextraction (LPME), which are designed to be solvent-less or use minimal solvent, aligning with green chemistry principles. nih.govjapsonline.com For oral fluid analysis, simplified methods like filtration through specialized filter vials can significantly reduce sample preparation time and cost while effectively removing particulates and interferences before LC-MS/MS analysis. htslabs.com The choice of sample preparation strategy is tailored to the specific matrix and the subsequent analytical instrumentation. irb.hrresearchgate.net
Solid Phase Extraction (SPE) Optimization
Solid Phase Extraction (SPE) is a highly selective and widely used sample preparation technique that functions like a miniaturized form of column chromatography. chromatographyonline.com It is particularly valuable for processing biological fluids, offering sample cleanup, preconcentration, and removal of endogenous interferences like phospholipids. researchgate.netusm.edu The process involves partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase. researchgate.net For successful extraction, the analyte must be strongly retained by the sorbent during sample loading and washing steps, and then efficiently eluted with a suitable solvent. researchgate.net
The optimization of an SPE method is a multi-step process crucial for achieving high analyte recovery and a clean extract. mdpi.com The typical four steps in an SPE procedure are:
Conditioning: The sorbent is treated with a solvent to activate it for interaction with the analyte. researchgate.netusm.edu
Loading: The sample is passed through the sorbent bed, where the analyte is retained. researchgate.netrowan.edu
Washing: Interfering substances are washed away from the sorbent with a specific solvent or buffer, while the analyte remains bound. researchgate.netusm.edu
Elution: The analyte of interest is desorbed and collected using an elution solvent that disrupts the analyte-sorbent interaction. researchgate.netrowan.edu
The choice of sorbent is the most critical parameter and is determined by the analyte's functional groups, polarity, and pKa, as well as the sample matrix. chromatographyonline.com Etilamfetamine, as a basic compound, is well-suited for retention on cation-exchange sorbents. usm.edu Mixed-mode sorbents, which combine two retention mechanisms (e.g., reversed-phase and ion-exchange), are often used for extracting basic drugs like amphetamine-type stimulants from complex matrices like hair or urine. usm.edunih.gov For instance, a mixed-mode non-polar/strong cation exchange mechanism can effectively extract basic analytes. usm.edu The pH of the sample is adjusted to ensure the analyte is charged, promoting strong interaction with the cation-exchange functional groups of the sorbent. usm.edu
The selection of washing and elution solvents is also vital. The wash solvent must be strong enough to remove interferences without eluting the analyte, while the elution solvent must be strong enough to fully desorb the analyte. mdpi.com In a study developing an SPE method for six anticancer drugs with diverse properties, various sorbent chemistries were tested, including C8, C18, hydrophilic-lipophilic balance (HLB), and mixed-mode cation-exchange (MCX). mdpi.com The best recoveries (≥92.3%) were achieved with a C8 phase using methanol as the elution solvent, demonstrating the importance of empirical testing for optimization. mdpi.com
Table 1: Overview of SPE Sorbent Types and Mechanisms for Amphetamine-Type Analytes
| Sorbent Type | Retention Mechanism(s) | Typical Analytes | Key Optimization Parameters |
|---|---|---|---|
| Reversed-Phase (e.g., C8, C18) | Hydrophobic (non-polar) interactions | Non-polar to moderately polar compounds | Organic content and pH of sample/wash solutions |
| Cation-Exchange (e.g., SCX) | Ionic interactions | Basic compounds (e.g., amines) | Sample pH must be below the analyte's pKa to ensure it is protonated (charged) |
| Mixed-Mode (e.g., MCX) | Hydrophobic and Ionic interactions | A wide range of compounds, particularly basic drugs in complex matrices | Precise control of pH and solvent strength for differential washing and elution |
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balance | Broad spectrum of acidic, basic, and neutral compounds | Sorbent has both reversed-phase and polar characteristics, offering versatile retention |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a foundational and versatile sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.combenthamopen.com The principle relies on the analyte partitioning itself between the two phases according to its relative solubility in each. phenomenex.com LLE is valued for its simplicity, low cost, and effectiveness in cleaning up complex samples and concentrating the analyte for subsequent analysis. benthamopen.com
The key to a successful LLE is the manipulation of the analyte's chemical properties, primarily its acidity or basicity, through pH adjustment. chromatographyonline.com this compound is the salt of a basic compound. To extract it from an aqueous matrix (like urine or blood) into an organic solvent, the pH of the aqueous phase is raised (e.g., using sodium hydroxide) to deprotonate the amine group. benthamopen.com This converts the charged, water-soluble salt into its neutral, or "free base," form, which is significantly more soluble in organic solvents.
The choice of the organic extraction solvent is critical and is guided by the polarity and hydrophobicity of the analyte, often indicated by its LogP value. chromatographyonline.com A variety of solvents have been used for the LLE of amphetamines, including diethyl ether, ethyl acetate, and 1-chlorobutane, as well as solvent mixtures designed to fine-tune selectivity. benthamopen.com After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical instrument. benthamopen.comnih.gov
To improve the purity of the extract, a technique known as back-extraction can be employed. chromatographyonline.com After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh, acidic aqueous solution. chromatographyonline.com In this acidic environment, the etilamfetamine base is protonated again, becoming charged and moving back into the aqueous phase, leaving behind neutral impurities in the organic layer. This process enhances the selectivity of the extraction. chromatographyonline.com
Table 2: Common Solvents Used in LLE for Amphetamine-Type Compounds
| Solvent | Polarity Index | Key Characteristics |
|---|---|---|
| Diethyl Ether | 2.8 | Highly volatile, effective for many basic drugs, forms peroxides. benthamopen.com |
| Ethyl Acetate | 4.4 | Good general-purpose solvent, less volatile than ether, can extract more polar interferences. benthamopen.com |
| 1-Chlorobutane | 1.0 | Provides good recovery for amphetamines, immiscible with water. benthamopen.com |
| Dichloromethane | 3.1 | Denser than water, can form emulsions. |
| Methanol:Acetonitrile (40:60 v/v) | 5.1 / 5.8 (for individual solvents) | A mixture used in a validated method for amphetamine and other drugs, demonstrating high recovery. nih.gov |
Computational and Theoretical Studies in Analytical Method Development
The traditional approach to analytical method development often involves a significant amount of empirical, trial-and-error experimentation. However, modern approaches increasingly incorporate computational and theoretical studies to streamline this process, saving time and resources. ijrpb.comresearchgate.net These in silico methods can predict the behavior of molecules under various conditions, guiding the selection of optimal parameters for extraction and chromatography.
For a compound like this compound, computational studies can provide valuable insights into its physicochemical properties, such as its pKa, LogP (octanol-water partition coefficient), and molecular geometry. chromatographyonline.com This information is instrumental in designing LLE and SPE protocols. For example, the calculated LogP value helps in selecting an LLE solvent with appropriate polarity to maximize the partition coefficient and thus improve extraction recovery. chromatographyonline.com
In the context of chromatographic method development, such as High-Performance Liquid Chromatography (HPLC), computational studies can model the interactions between the analyte and the stationary phase. researchgate.net A study on etilefrine (B194583) hydrochloride, a structurally related amine, utilized computational analysis to investigate the affinity of the drug and its degradation product for a C18 stationary phase. researchgate.net By calculating electronic and geometric parameters, researchers could understand and predict the retention behavior, which aided in developing a stability-indicating HPLC method. researchgate.net This approach allows for the rational selection of column chemistry (e.g., C18, phenyl), mobile phase composition (organic modifier, buffer type), and pH to achieve the desired separation. researchgate.netresearchgate.net
These theoretical models can simulate how changes in the mobile phase, such as pH or solvent ratio, will affect the retention time and peak shape of etilamfetamine and potential metabolites or impurities. researchgate.net By predicting these outcomes, the number of required physical experiments is reduced, leading to a more efficient and targeted method development process. ijrpb.com
Forensic Toxicology Research and Intelligence on Etilamfetamine Hydrochloride
Method Development for Detection and Quantification in Biological Specimens
The accurate detection and quantification of etilamfetamine in biological specimens are paramount for forensic investigations. A variety of sophisticated analytical techniques have been developed and validated for this purpose, accommodating different biological matrices.
Common Biological Specimens:
Blood (Plasma/Serum): Provides information on recent drug use and potential impairment. nih.gov
Urine: A widely used matrix for detecting past drug exposure due to a longer detection window for metabolites. unsw.edu.au
Hair: Offers a historical record of drug use, with the potential to establish a timeline of exposure over months. nih.govnih.gov
Oral Fluid: A non-invasive alternative to blood, reflecting recent drug use. nih.gov
The primary analytical approaches involve a two-step process: an initial screening test followed by a more specific and sensitive confirmatory test. unsw.edu.au
Screening and Confirmatory Techniques:
| Analytical Technique | Description | Application | Key Features |
| Immunoassay | A rapid screening method that detects the presence of a drug class. unsw.edu.au | Initial screening of urine and blood samples. | High throughput and cost-effective, but may have cross-reactivity with other similar compounds, leading to false positives. unsw.edu.au |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful confirmatory technique that separates compounds based on their chemical properties and identifies them by their mass spectrum. unodc.org | Confirmation of positive screening results in various biological matrices. unodc.org | Often requires derivatization to improve the volatility of amphetamine-type substances. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific confirmatory method that separates compounds using liquid chromatography and identifies them through multiple stages of mass analysis. nih.govnih.gov | Quantification of etilamfetamine and its metabolites in blood, urine, and oral fluid. nih.gov | Offers high sensitivity and specificity without the need for derivatization, allowing for rapid analysis. nih.gov |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | A high-resolution mass spectrometry technique used for non-targeted screening and identification of novel psychoactive substances. ojp.gov | Identification of emerging designer drugs like etilamfetamine in complex biological samples. ojp.gov | Enables the detection of unknown compounds by providing accurate mass measurements. ojp.gov |
Sample Preparation: Effective sample preparation is crucial to remove interferences from the biological matrix and concentrate the analyte of interest. Common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method for separating drugs from biological fluids. nih.gov
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the drug. chromatographyonline.com
Protein Precipitation: A simple method to remove proteins from plasma or serum samples, often using methanol (B129727). nih.gov
The development of these methods has significantly enhanced the ability of forensic laboratories to reliably detect and quantify etilamfetamine hydrochloride, providing crucial evidence for law enforcement and the justice system.
Postmortem Specimen Analysis and Drug Redistribution Considerations
The analysis of etilamfetamine in postmortem specimens presents unique challenges, primarily due to the phenomenon of postmortem redistribution (PMR). springermedizin.dedovepress.com PMR refers to the changes in drug concentrations that occur in the body after death, which can complicate the interpretation of toxicological findings. rug.nlcuny.edu
Mechanisms of Postmortem Redistribution: After death, drugs can move from areas of high concentration, such as the lungs, liver, and myocardium, into the blood and surrounding tissues. mdpi.com This diffusion process can lead to significant alterations in the drug concentrations found in different anatomical sites. nih.gov For amphetamine-type substances, which are basic and lipophilic, the potential for PMR is a critical consideration. cuny.eduresearchgate.net
Key Factors Influencing PMR:
Drug Properties: Lipophilicity, volume of distribution (Vd), and pKa all influence a drug's tendency to redistribute. dovepress.comresearchgate.net
Postmortem Interval (PMI): The time elapsed since death can affect the extent of redistribution. rug.nl
Specimen Collection Site: Blood collected from central sites (e.g., heart) is more susceptible to PMR than blood from peripheral sites (e.g., femoral vein). springermedizin.denih.gov
Interpreting Postmortem Concentrations: To account for PMR, forensic toxicologists often analyze samples from multiple sites. The central-to-peripheral (C/P) blood concentration ratio is a commonly used indicator of PMR. springermedizin.de A C/P ratio greater than 1 suggests that redistribution has likely occurred. rug.nl For amphetamines, postmortem increases in blood concentrations have been observed, highlighting the importance of careful interpretation. mdpi.com
| Specimen Type | Considerations for Etilamfetamine Analysis |
| Peripheral Blood (e.g., Femoral) | Preferred specimen for minimizing the effects of PMR and providing a more accurate reflection of the drug concentration at the time of death. springermedizin.deresearchgate.net |
| Central Blood (e.g., Cardiac) | Prone to elevated drug concentrations due to diffusion from major organs. cuny.edunih.gov |
| Vitreous Humor | An isolated fluid that is less susceptible to PMR and can be a valuable specimen for confirming the presence of drugs. |
| Liver Tissue | Often shows high drug concentrations and can be used to calculate a liver-to-peripheral blood (L/P) ratio, another marker for PMR. springermedizin.deresearchgate.net |
| Gastric Contents | Analysis can provide information about the route of administration and the presence of undigested drugs. |
Due to these complexities, the interpretation of postmortem etilamfetamine concentrations requires a thorough understanding of PMR principles and the consideration of all available case information.
Impurity Profiling and Synthetic Route Fingerprinting for Forensic Intelligence
Impurity profiling is a powerful forensic tool used to establish links between different drug seizures and to gain intelligence about illicit drug manufacturing and trafficking networks. mdpi.comnih.gov By analyzing the specific impurities present in a sample of this compound, it is possible to deduce the synthetic route used in its production. nih.govunodc.org
The Concept of Chemical Fingerprinting: Illicitly synthesized drugs are rarely pure and often contain a variety of by-products, unreacted starting materials, and reagents. nih.govgoogle.com This unique combination of impurities serves as a "chemical fingerprint" that can provide valuable information about the origin of the drug. mdpi.com
Common Synthetic Routes for Amphetamines: The synthesis of amphetamine-type substances can be achieved through various methods, each leaving behind a characteristic set of impurities. nih.govunodc.org While specific literature on etilamfetamine synthesis is less common, the principles applied to amphetamine and methamphetamine are relevant. Two common routes include:
Leuckart Reaction: This method is known to produce specific impurities such as N-formylamphetamine. unodc.orgresearchgate.net
Reductive Amination: This route also results in a distinct impurity profile. unodc.org
Analytical Techniques for Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for impurity profiling of amphetamines. mdpi.comresearchgate.net The high separation capability of GC combined with the structural information provided by MS allows for the identification of trace-level impurities.
Forensic Intelligence Applications:
Linking Seizures: If two separate drug seizures exhibit identical impurity profiles, it suggests a common origin, such as the same clandestine laboratory or distribution network. mdpi.com
Identifying Synthetic Routes: The presence of specific marker impurities can indicate the chemical pathway used for synthesis. unodc.orgnih.gov
Tracking Precursor Chemicals: Identifying the starting materials used in the synthesis can help law enforcement agencies track the diversion of legal chemicals for illicit drug production. nih.gov
The systematic profiling of this compound seizures can provide invaluable strategic intelligence to disrupt the supply chain of this and other designer drugs.
Role of this compound in Designer Drug Landscapes
Etilamfetamine is classified as a new psychoactive substance (NPS), a broad category of drugs designed to mimic the effects of controlled substances while circumventing existing drug laws. nih.govunodc.orgservice.gov.uk These substances are often marketed as "legal highs" or "research chemicals." ntcrc.org
Etilamfetamine as a Designer Stimulant: As a derivative of amphetamine, etilamfetamine produces stimulant effects. wikipedia.org The common pharmacophore for psychoactive stimulants is phenethylamine (B48288), and its derivatives represent a significant portion of the NPS market. nih.gov Etilamfetamine falls within this structural class.
Trends in the NPS Market: The NPS market is characterized by its rapid evolution, with new substances appearing frequently. nih.gov While the emergence of new NPS has seen some decline in recent years, the market has shifted, with an increase in new opioids and benzodiazepines relative to stimulants. nih.gov However, stimulants remain a significant category.
Challenges Posed by NPS:
Rapid Emergence: The constant introduction of new compounds makes it difficult for law enforcement and forensic laboratories to keep up. ntcrc.org
Lack of Regulation: Many NPS are not initially controlled under drug laws, allowing for their open sale, often online. service.gov.uk
Limited Scientific Data: There is often a lack of comprehensive pharmacological and toxicological data for new substances, making it difficult to assess their potential for harm. researchgate.net
The United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitor the emergence of NPS to provide early warnings and support international control efforts. nih.govunodc.org Etilamfetamine is a recognized substance within this monitoring framework. nih.gov
Challenges in Detection and Interpretation in Forensic Contexts
The detection and interpretation of this compound in forensic cases present several challenges for toxicologists and legal professionals.
Analytical Challenges:
Low Concentrations: Like many designer drugs, etilamfetamine may be potent at low doses, resulting in very low concentrations in biological specimens, which requires highly sensitive analytical methods. unodc.org
Metabolism: Etilamfetamine is metabolized in the body, primarily to amphetamine. wikipedia.org The presence of both the parent drug and its metabolite must be considered during interpretation. nih.gov The ratio of the parent drug to its metabolite can sometimes provide an indication of the time of use. nih.gov
Isomeric Forms: The presence of different stereoisomers (enantiomers) of amphetamine-type drugs can provide clues about the synthetic route or the starting materials used. sigmaaldrich.com Chiral separation techniques may be necessary to distinguish between these isomers.
Interference from Other Substances: The complex matrices of biological samples and the potential for co-ingestion of other drugs can interfere with the analysis, necessitating robust and specific analytical methods. nih.gov
Interpretive Challenges:
Postmortem Redistribution: As discussed previously, PMR can significantly alter drug concentrations after death, making it difficult to determine the concentration at the time of death and its contribution to the cause of death. dovepress.comcuny.edunih.gov
Polydrug Use: Etilamfetamine is often used in combination with other substances, making it challenging to attribute specific effects or toxicity to a single compound. ojp.gov
Lack of Established "Toxic" Levels: For many NPS, including etilamfetamine, there is a scarcity of data from controlled human studies, which makes it difficult to establish definitive toxic or lethal blood concentrations. Interpretation often relies on case reports and data from similar compounds.
These challenges underscore the need for continued research, the development of advanced analytical techniques, and the careful consideration of all case-specific information when interpreting forensic toxicology results involving this compound.
Regulatory Frameworks and Their Influence on Etilamfetamine Hydrochloride Research
International and National Control Classifications
Etilamfetamine, also known as N-ethylamphetamine, is subject to stringent control measures globally due to its classification as a psychotropic substance with a high potential for abuse. wikipedia.orgdrugbank.comdea.gov The international consensus on its potential for harm is reflected in its inclusion in the United Nations Convention on Psychotropic Substances, which provides a framework for its control worldwide. incb.org At the national level, many countries have implemented legislation that mirrors these international standards, often placing it in the most restrictive categories.
In the United States, the Drug Enforcement Administration (DEA) classifies etilamfetamine as a Schedule I substance under the Controlled Substances Act (CSA). wikipedia.orgdea.govcampusdrugprevention.gov This classification is reserved for drugs with no currently accepted medical use and a high potential for abuse. nami.orgusdoj.govrosalindfranklin.educornell.edu Substances in Schedule I are subject to the most stringent regulatory controls, significantly impacting their use in any capacity, including research. rstreet.orgyale.edu Similarly, in Canada, etilamfetamine is listed under Schedule I of the Controlled Drugs and Substances Act, indicating a high potential for abuse and no recognized medical use. drugbank.com
Below is a table summarizing the control status of Etilamfetamine in various jurisdictions.
| Jurisdiction/Authority | Classification/Schedule | Key Implications |
|---|---|---|
| United Nations | Convention on Psychotropic Substances (Schedule II) | International control, regulation of trade and production. |
| United States | Schedule I (Controlled Substances Act) | High potential for abuse, no accepted medical use, strict research limitations. campusdrugprevention.govwikipedia.org |
| Canada | Schedule I (Controlled Drugs and Substances Act) | High potential for abuse, no recognized medical use. drugbank.com |
| Germany | Anlage II (Narcotics Act) | Authorized for trade only, not prescriptible. wikipedia.org |
| United Kingdom | Class C | Possession, supply, and production are illegal without a license. wikipedia.org |
Implications of Controlled Status on Research Access and Study Design
The classification of etilamfetamine hydrochloride as a Schedule I substance imposes significant barriers to scientific research. nami.orgrstreet.org These obstacles are not intended to halt legitimate scientific inquiry but are a consequence of the tight controls aimed at preventing diversion and abuse. nih.gov Researchers seeking to study Schedule I substances face a multi-layered and often lengthy approval process. rstreet.orgtechtarget.com
Research Access:
Licensing and Registration: Investigators must obtain specific licenses from federal authorities, such as the DEA in the United States. yale.edudea.gov This involves a detailed application process that scrutinizes the researcher's qualifications, the scientific merit of the proposed research protocol, and the security measures in place for handling and storing the substance. yale.edudea.gov
Substance Sourcing: Access to the compound itself is highly restricted. Researchers must obtain the substance from a DEA-approved manufacturer or distributor, which limits the availability and diversity of the chemical supply for research purposes. rstreet.org
Institutional Hurdles: Beyond federal approval, researchers must also secure permission from their own institutional review boards (IRBs), which may be hesitant to approve studies involving Schedule I drugs due to the perceived risks and regulatory complexities. rstreet.org
Study Design:
Security Protocols: Research facilities must adhere to stringent security requirements for the storage of Schedule I substances, often mandating the use of approved safes or vaults. yale.edu
Administrative Burden: The extensive paperwork, reporting, and record-keeping requirements associated with Schedule I research can be a significant deterrent, consuming valuable time and resources that could otherwise be dedicated to the scientific work itself. rstreet.orgtechtarget.com
Funding Challenges: Securing funding for research on Schedule I substances can be difficult. Government funding may be limited, and private funders may be reluctant to support research on substances perceived as dangerous and lacking medical application. rstreet.org
These regulatory hurdles collectively slow the pace of research and can discourage scientists from investigating the pharmacology, toxicology, and potential therapeutic applications, if any, of substances like this compound. nami.orgtechtarget.com
Research on Legislative Trends and Emerging Substances
This compound exists within a dynamic legislative landscape that is continually adapting to the emergence of new psychoactive substances (NPS). ucc.iemdpi.com The rapid synthesis and distribution of "designer drugs" challenge traditional drug control laws, which often target specific chemical structures. mdpi.comunodc.org In response, many countries have moved towards more proactive and broader legislative models.
One significant trend is the adoption of generic or analogue legislation. mdpi.comnih.gov The Federal Analogue Act in the United States, for instance, allows any substance that is "substantially similar" in chemical structure or pharmacological effect to a Schedule I or II substance to be treated as such if intended for human consumption. dea.govcongress.gov This approach aims to close legal loopholes that previously allowed manufacturers to slightly modify a molecule to create a new, technically legal substance. mdpi.com
Research in this area focuses on:
Efficacy of Legislative Models: Studies evaluate the effectiveness of different legal approaches (e.g., specific substance bans vs. generic legislation) in curbing the availability and use of NPS. nih.gov
Market Dynamics: Researchers monitor how drug markets adapt to new laws, observing shifts in the types of substances available and the emergence of new chemical classes. nih.gov
Public Health Impact: The introduction of broad legislative bans can have unintended consequences, and research is crucial to understanding their impact on public health. nih.gov
These legislative trends ensure that substances like etilamfetamine, as a classic amphetamine derivative, remain firmly under regulatory control, while also providing a framework for controlling novel, structurally related compounds that may emerge.
Anti-Doping Research Context: this compound as a Prohibited Stimulant
In the specialized field of anti-doping, etilamfetamine is unequivocally classified as a prohibited substance. The World Anti-Doping Agency (WADA) includes etilamfetamine on its Prohibited List under the category of S6 Stimulants. uefa.comwada-ama.orgconi.itwada-ama.org This classification prohibits its use by athletes in-competition. wada-ama.org
Etilamfetamine is categorized as a "Non-Specified Stimulant," which distinguishes it from "Specified Stimulants". uefa.comconi.it This distinction is important because anti-doping rules may allow for a reduced sanction for a violation involving a "Specified Substance" if an athlete can demonstrate that its use was not intended to enhance performance. nih.govdrugs.com However, for non-specified stimulants like etilamfetamine, the onus is higher, reflecting a greater perceived risk of use as a doping agent. nih.gov
Anti-doping research in relation to etilamfetamine focuses primarily on:
Detection Methods: Developing and refining analytical techniques to detect the presence of etilamfetamine and its metabolites in biological samples (primarily urine and blood) from athletes. nih.gov The primary methods employed are chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). azonano.comthetruthaboutforensicscience.com These methods are highly sensitive and can identify minute quantities of the substance. thetruthaboutforensicscience.com
Metabolism Studies: Understanding how the human body processes etilamfetamine is crucial for identifying its unique metabolic fingerprints, which aids in long-term detection and confirms its use.
Prevalence and Trends: Monitoring the prevalence of etilamfetamine use among athletes through the analysis of collected samples helps anti-doping organizations understand trends in doping.
The inclusion of etilamfetamine on the WADA Prohibited List underscores its potential to artificially enhance performance and highlights the importance of ongoing research to ensure fair and clean sport. nih.govantidopingdatabase.comcombatsportslaw.com
Emerging Research Frontiers and Unresolved Questions Regarding Etilamfetamine Hydrochloride
Novel Analytical Approaches and Bioanalytical Advancements
The accurate detection and quantification of etilamfetamine hydrochloride in various matrices are crucial for both forensic and research purposes. While established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed, the field is advancing towards more rapid, sensitive, and specific methods. researchgate.netresearchgate.net
Novel approaches are focusing on the development of electrochemical sensors and biosensors, which offer the potential for real-time, on-site analysis. nih.govrsc.org These sensors can be designed to be highly selective for etilamfetamine, minimizing cross-reactivity with other amphetamine-type substances. Furthermore, advancements in chiral separation techniques are of paramount importance. nih.govd-nb.inforesearchgate.netsciex.comdea.gov Since the enantiomers of amphetamines can exhibit different pharmacological activities, methods such as chiral liquid chromatography and capillary electrophoresis are being refined to effectively separate and quantify the d- and l-enantiomers of etilamfetamine. nih.govdea.gov
Another area of innovation lies in the use of derivatization agents to enhance the detectability of etilamfetamine in complex biological samples. nih.gov These agents can improve the chromatographic behavior and mass spectrometric fragmentation of the molecule, leading to lower limits of detection and greater analytical confidence. The validation of these novel bioanalytical methods is a critical step, ensuring their accuracy, precision, and reliability for their intended purpose. nih.govmdma.chnih.govnih.gov
Table 1: Comparison of Analytical Techniques for this compound
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High sensitivity and specificity. | Requires derivatization for polar analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity and mass-to-charge ratio. | Suitable for a wide range of compounds. | Matrix effects can be a challenge. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field. | High separation efficiency, small sample volume. | Lower sensitivity compared to MS-based methods. |
| Electrochemical Sensors | Measures changes in electrical properties upon analyte binding. | Potential for portability and real-time analysis. | Susceptible to interference from other electroactive species. |
| Immunoassays | Utilizes antibody-antigen recognition. | High throughput and suitable for screening. | Potential for cross-reactivity with related compounds. |
In-Depth Mechanistic Studies at Molecular and Cellular Levels
The primary mechanism of action of etilamfetamine is understood to be the release of dopamine (B1211576) from presynaptic nerve terminals. nih.govresearchgate.net It achieves this by interacting with the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. rsc.orgresearchgate.netcanberra.edu.aunih.govscribd.com Etilamfetamine acts as a substrate for DAT, being transported into the neuron. Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels and subsequent reverse transport of dopamine into the synapse. canberra.edu.auscribd.com
In vitro studies using cell lines expressing these transporters, as well as in vivo studies in animal models, are crucial for elucidating these mechanisms. nih.govnih.govmdpi.comresearchgate.net These studies can help to quantify the potency and efficacy of etilamfetamine at each transporter and to understand the downstream signaling pathways that are activated upon its administration.
Comparative Research on Novel N-Alkyl Amphetamine Analogs
Etilamfetamine belongs to a homologous series of N-alkylated amphetamines. A key area of emerging research is the systematic comparison of these analogs to understand the structure-activity relationships (SAR) that govern their pharmacological properties. dntb.gov.ua Studies have shown that the length of the N-alkyl chain significantly influences the potency and selectivity of these compounds for the different monoamine transporters. dntb.gov.ua
Generally, as the length of the N-alkyl substituent increases from methyl (methamphetamine) to ethyl (etilamfetamine) and beyond (e.g., propylamphetamine, butylamphetamine), the potency as a dopamine and norepinephrine (B1679862) releasing agent tends to decrease. dntb.gov.ua Conversely, an increase in N-alkyl chain length can sometimes lead to a greater affinity for the serotonin (B10506) transporter. This shift in selectivity can dramatically alter the subjective and physiological effects of the compound.
Comparative studies utilize a range of in vitro and in vivo assays to characterize these differences. mdpi.comresearchgate.net These include radioligand binding assays to determine affinity for the transporters, neurotransmitter release assays to measure efficacy, and behavioral studies in animals to assess stimulant and rewarding effects. mdpi.comdntb.gov.ua The data generated from these comparative studies are invaluable for predicting the pharmacological profiles of newly emerging N-alkyl amphetamine analogs.
Table 2: Structure-Activity Relationships of N-Alkyl Amphetamines
| N-Alkyl Substituent | Relative Potency at DAT | Relative Potency at NET | Relative Potency at SERT |
| Methyl (Methamphetamine) | High | High | Low |
| Ethyl (Etilamfetamine) | Moderate | Moderate | Low-Moderate |
| Propyl (Propylamphetamine) | Low | Low | Moderate |
| Butyl (Butylamphetamine) | Very Low | Very Low | Moderate-High |
Methodological Innovations in Impurity and By-product Profiling
The chemical synthesis of this compound can result in the formation of various impurities and by-products. The identification and quantification of these compounds, known as impurity profiling, can provide valuable information about the synthetic route employed. researchgate.netcanberra.edu.audntb.gov.uanih.govnih.govyoutube.comresearchgate.net This is of particular interest in forensic science for source tracking and linking different drug seizures. dntb.gov.uanih.gov
A likely synthetic route for etilamfetamine is the reductive amination of phenyl-2-propanone (P2P) with ethylamine (B1201723). nih.govmdma.chscribd.com This process can generate a range of by-products, including unreacted starting materials, intermediates, and products of side reactions. nih.gov Methodological innovations in this area focus on the development of highly sensitive and selective analytical techniques, primarily GC-MS, to detect and identify these trace-level impurities. researchgate.net
Advanced data analysis techniques, such as chemometrics, are also being applied to impurity profiling data to identify patterns and correlations that may not be apparent from simple visual inspection of chromatograms. By creating a comprehensive database of impurities associated with different synthetic methods, it may be possible to determine the "chemical fingerprint" of a particular batch of this compound, providing crucial intelligence for law enforcement and regulatory agencies. researchgate.netcanberra.edu.audntb.gov.uanih.gov Ongoing research aims to identify specific marker impurities that are unique to particular synthesis pathways for N-ethylamphetamine. nih.govnih.gov
Q & A
Q. What in vitro models best elucidate etilamfetamine’s metabolic pathways?
- Methodology :
- Hepatocyte Incubations : Use primary human hepatocytes with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major isoforms .
- LC-HRMS Metabolite ID : Detect phase I/II metabolites (e.g., hydroxylated, glucuronidated derivatives) with mass error <2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
